molecular formula C15H13N3 B5189686 (1-Methylindol-3-yl)-phenyldiazene

(1-Methylindol-3-yl)-phenyldiazene

Cat. No.: B5189686
M. Wt: 235.28 g/mol
InChI Key: ADYVEPBQHJUXJJ-UHFFFAOYSA-N
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Description

(1-Methylindol-3-yl)-phenyldiazene is a compound that belongs to the class of diazenes, which are characterized by the presence of a diazo group (-N=N-) attached to an aromatic ring

Properties

IUPAC Name

(1-methylindol-3-yl)-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-18-11-14(13-9-5-6-10-15(13)18)17-16-12-7-3-2-4-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYVEPBQHJUXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylindol-3-yl)-phenyldiazene typically involves the reaction of 1-methylindole with a diazonium salt. One common method is the diazotization of aniline to form the diazonium salt, which then reacts with 1-methylindole under acidic conditions to yield the desired product. The reaction can be carried out in solvents such as ethanol or acetic acid, and the temperature is usually maintained at low levels to prevent decomposition of the diazonium salt .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the diazotization process .

Chemical Reactions Analysis

Types of Reactions

(1-Methylindol-3-yl)-phenyldiazene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, hydrazine derivatives from reduction, and various substituted indole derivatives from electrophilic substitution .

Scientific Research Applications

(1-Methylindol-3-yl)-phenyldiazene has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Methylindol-3-yl)-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The diazo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the indole moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the indole and diazo functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

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